molecular formula C9H17NO B14482955 1-Cyclopentyl-2-(dimethylamino)ethan-1-one CAS No. 65541-65-3

1-Cyclopentyl-2-(dimethylamino)ethan-1-one

Katalognummer: B14482955
CAS-Nummer: 65541-65-3
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: KRVHPGBTBCEOFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-2-(dimethylamino)ethan-1-one is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring attached to a dimethylamino group and an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-Cyclopentyl-2-(dimethylamino)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

1-Cyclopentyl-2-(dimethylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, temperatures ranging from -10°C to 100°C, and catalysts such as palladium on carbon. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-2-(dimethylamino)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-2-(dimethylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The cyclopentane ring provides structural stability and affects the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopentyl-2-(dimethylamino)ethan-1-one can be compared with similar compounds such as:

    Cyclopentylamine: Lacks the ethanone moiety and has different reactivity and applications.

    Dimethylaminoethanol: Contains a hydroxyl group instead of the cyclopentane ring, leading to different chemical properties.

    Cyclopentanone: Does not have the dimethylamino group, resulting in distinct chemical behavior.

The uniqueness of this compound lies in its combination of a cyclopentane ring with a dimethylamino group and an ethanone moiety, which imparts specific chemical and biological properties.

Eigenschaften

CAS-Nummer

65541-65-3

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-cyclopentyl-2-(dimethylamino)ethanone

InChI

InChI=1S/C9H17NO/c1-10(2)7-9(11)8-5-3-4-6-8/h8H,3-7H2,1-2H3

InChI-Schlüssel

KRVHPGBTBCEOFJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(=O)C1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.